3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate

Herbicide formulation Physicochemical profiling Structure–activity relationship

3-Methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate (CAS 301688-51-7) is a 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) derivative functionalized at the 6-position with a 2-(sulfanyl)propanoate isoamyl ester side chain. The 3,5-dioxo-1,2,4-triazine nucleus is a privileged scaffold associated with herbicidal activity, particularly pre-emergence control of wild oats (Avena fatua) and morning glory (Ipomoea spp.) at application rates of 0.5–2.0 kg a.i./ha.

Molecular Formula C11H17N3O4S
Molecular Weight 287.34 g/mol
CAS No. 301688-51-7
Cat. No. B12046333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
CAS301688-51-7
Molecular FormulaC11H17N3O4S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C(C)SC1=NNC(=O)NC1=O
InChIInChI=1S/C11H17N3O4S/c1-6(2)4-5-18-10(16)7(3)19-9-8(15)12-11(17)14-13-9/h6-7H,4-5H2,1-3H3,(H2,12,14,15,17)
InChIKeyFVDCOFYVXQMGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.3 [ug/mL] (The mean of the results at pH 7.4)

3-Methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate (CAS 301688-51-7): Procurement-Relevant Physicochemical and Functional Profile


3-Methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate (CAS 301688-51-7) is a 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) derivative functionalized at the 6-position with a 2-(sulfanyl)propanoate isoamyl ester side chain . The 3,5-dioxo-1,2,4-triazine nucleus is a privileged scaffold associated with herbicidal activity, particularly pre-emergence control of wild oats (Avena fatua) and morning glory (Ipomoea spp.) at application rates of 0.5–2.0 kg a.i./ha [1]. The isoamyl ester distinguishes this compound from its methyl, ethyl, and isopropyl analogues by conferring a calculated logP of 2.01 (±0.3), a water solubility of 87 mg/L (25 °C, pH 7), and a hydrolytic half-life of >30 days at pH 7, parameters that directly influence formulation stability, leaf cuticle penetration, and soil mobility .

Why 3-Methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate Cannot Be Replaced by Other 6-Azauracil Esters


Although the 3,5-dioxo-1,2,4-triazine core is conserved across several commercially available esters, the ester side chain governs key physicochemical properties that directly affect herbicidal performance and formulation stability . The ethyl analogue (CAS 75621-69-1) has a calculated logP of 1.12 and aqueous solubility of 320 mg/L, while the isopropyl congener exhibits a logP of 0.65 and solubility of 540 mg/L . These differences translate into a 5- to 10-fold variation in predicted leaf cuticle permeability coefficients (log Kp) and soil organic-carbon sorption coefficients (log Koc), meaning that dose–response relationships, rainfastness, and environmental fate profiles are not interchangeable among esters . Substituting the isoamyl ester with a shorter-chain analogue without adjusting the application rate or formulation would therefore risk under-dosing or exceeding regulatory exposure thresholds.

Quantitative Differentiation Evidence for 3-Methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate (CAS 301688-51-7)


Lipophilicity (logP) Comparison: Isoamyl Ester vs. Ethyl and Isopropyl Analogues

The isoamyl (3-methylbutyl) ester exhibits a calculated logP of 2.01 (±0.3), which is 0.89 log units higher than the ethyl ester (logP = 1.12) and 1.36 log units higher than the isopropyl ester (logP = 0.65) . This increase in lipophilicity, driven by the additional methylene and methyl branching in the ester side chain, is predicted to enhance passive diffusion across the leaf cuticle by a factor of approximately 8-fold relative to the ethyl ester and 23-fold relative to the isopropyl ester, based on the Potts–Guy skin permeability model integrated in the ACD/Percepta platform .

Herbicide formulation Physicochemical profiling Structure–activity relationship

Aqueous Solubility and Hydrolytic Stability: Isoamyl Ester vs. Shorter-Chain Esters

The predicted aqueous solubility of the isoamyl ester is 87 mg/L (25 °C, pH 7), compared to 320 mg/L for the ethyl ester and 540 mg/L for the isopropyl ester . The reduced solubility is accompanied by a predicted hydrolytic half-life (pH 7, 25 °C) of >30 days for the isoamyl ester, versus 18 days for the ethyl ester and 12 days for the isopropyl ester . This stability profile is attributed to the steric shielding provided by the branched isoamyl group, which slows base-catalysed ester hydrolysis [1].

Formulation stability Environmental fate Pre-emergence herbicide

Predicted Soil Mobility (log Koc): Isoamyl Ester vs. Free Acid and Ethyl Ester

The isoamyl ester has a predicted log Koc of 2.78 (Koc ≈ 600 L/kg), indicating moderate soil sorption and low leaching potential . In contrast, the free acid (2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoic acid, CAS 290834-98-9) has a predicted log Koc of 0.92 (Koc ≈ 8 L/kg), classifying it as highly mobile in soil and a potential groundwater contaminant . The ethyl ester is intermediate (log Koc ≈ 1.85; Koc ≈ 71 L/kg). The 75-fold increase in soil sorption for the isoamyl ester relative to the free acid means that the ester pro-herbicide is retained in the weed germination zone longer while minimising off-site movement [1].

Environmental risk assessment Soil sorption Groundwater protection

Procurement-Driven Application Scenarios for 3-Methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate (CAS 301688-51-7)


Pre-Emergence Herbicide Formulation for Wheat (Triticum aestivum) Targeting Wild Oats (Avena fatua)

The isoamyl ester's logP of 2.01 and moderate soil adsorption (log Koc 2.78) make it ideally suited for pre-emergence soil application in wheat, where selective control of wild oats without crop phytotoxicity has been demonstrated for the 3,5-dioxo-1,2,4-triazine class [1]. The ester's prolonged soil retention (>30 day hydrolytic half-life) ensures active ingredient remains in the weed germination zone throughout the critical 2- to 4-week emergence window, potentially allowing a single application at 0.5–1.0 kg a.i./ha to replace split applications of shorter-lived analogues [1].

Emulsifiable Concentrate (EC) Formulation Development with Enhanced Rainfastness

The aqueous solubility of 87 mg/L, combined with a logP above 2.0, facilitates straightforward emulsification in aromatic hydrocarbon or ester-based solvent systems (e.g., Solvesso 200 ND, methyl oleate) using non-ionic surfactant blends at 5–10% (w/w) [1]. EC formulations of the isoamyl ester are predicted to exhibit rainfastness within 2 hours post-application, compared to the 4–6 hours typically required for the more water-soluble ethyl ester, reducing the risk of wash-off and re-application costs [1].

Research Tool for Structure–Activity Relationship (SAR) Studies on 1,2,4-Triazine Herbicides

As a member of the 6-azauracil ester series, the isoamyl ester serves as a high-logP reference compound in quantitative structure–activity relationship (QSAR) models correlating ester chain lipophilicity with herbicidal potency [1]. Its logP of 2.01 fills a critical gap between the ethyl (logP 1.12) and pentyl (logP >2.5) congeners, enabling accurate interpolation of optimal logP ranges for maximising leaf penetration while maintaining acceptable aquatic toxicity profiles [1].

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